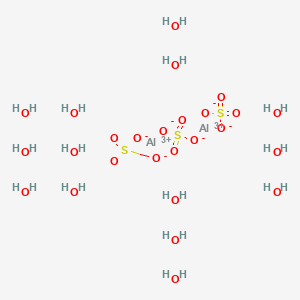

Aluminum sulfate hydrodrate

Description

Significance and Scope of Aluminum Sulfate (B86663) Tetradecahydrate in Chemical Science and Engineering

Aluminum sulfate tetradecahydrate is a colorless, hygroscopic solid that is highly soluble in water. smolecule.com Its significance in chemical science and engineering stems from its effectiveness as a coagulating agent, its use as a mordant, and its role in various chemical syntheses. The compound's ability to act as a coagulant is particularly valuable in water treatment and paper manufacturing. smolecule.com

In water purification , aluminum sulfate tetradecahydrate functions as a primary coagulant for both drinking water and wastewater treatment. smolecule.comepa.gov When added to water, it dissociates to produce trivalent aluminum ions (Al³⁺). smolecule.com These highly charged ions neutralize the negative charges on colloidal particles, causing them to aggregate into larger, settleable flocs through a process of coagulation and flocculation. smolecule.comwikipedia.org This mechanism is effective over an optimal pH range of 6.0 to 7.0. smolecule.com Research has demonstrated its efficiency in removing turbidity and chemical oxygen demand (COD) from industrial wastewater, such as that from breweries. globalscientificjournal.com

The papermaking industry utilizes aluminum sulfate to improve the quality and strength of paper products. smolecule.com In the textile industry , it serves as a mordant, a substance that helps to fix dyes onto fabrics, making the color water-insoluble. smolecule.comaffinitychemical.com When dissolved in water with a neutral or slightly alkaline pH, it forms a gelatinous precipitate of aluminum hydroxide (B78521), which aids in the adhesion of the dye to the clothing fibers. affinitychemical.com

Further applications in chemical engineering include its use as a waterproofing agent and accelerator in concrete within the construction industry . wikipedia.orgresearchgate.net It also acts as a foaming agent in firefighting foams through its reaction with sodium bicarbonate to produce carbon dioxide. smolecule.comwikipedia.org Additionally, it is a precursor in the preparation of other aluminum compounds, such as aluminum triacetate and aluminum sulfacetate. wikipedia.org

The chemical and physical properties of aluminum sulfate tetradecahydrate are summarized in the table below:

| Property | Value |

| Chemical Formula | Al₂(SO₄)₃·14H₂O |

| Molecular Weight | 594.4 g/mol smolecule.comnih.gov |

| Appearance | Colorless solid smolecule.com |

| Solubility in Water | Highly soluble smolecule.com |

| Hygroscopic Nature | Absorbs moisture from the air smolecule.com |

Historical Context of Hydrated Aluminum Sulfate Utilization in Industrial Processes

The industrial use of hydrated aluminum sulfate dates back to processes where it was prepared by digesting clay with sulfuric acid. google.com The resulting impure hydrated aluminum sulfate was used commercially in its hydrated form, as redissolving it in water was a necessary step for its applications. google.com A significant historical application has been in the purification of water, where its coagulating properties have been leveraged for decades. wikipedia.org

Historically, the production of alumina (B75360), a crucial intermediate for manufacturing aluminum metal, has also involved hydrated aluminum sulfate. Processes were developed to obtain substantially iron-free aluminum sulfate from iron-bearing clays (B1170129), which was then crystallized. google.com This crystallized hydrated aluminum sulfate, typically containing 16 to 18 moles of water, would then be dehydrated and decomposed at high temperatures (1300–1700°F) to produce alumina and sulfur dioxide. google.com

In the textile industry, the use of aluminum sulfate as a mordant in dyeing is a long-established practice. affinitychemical.com Its ability to fix dyes has been essential in producing colorfast textiles. The compound, often referred to as papermaker's alum, also has a long history of use in the paper industry. wikipedia.org

Over time, research has led to the development of various stable hydrates of aluminum sulfate, including those with 14, 12, 9, and 6 moles of water, often prepared through the thermal decomposition of hydrates with higher water content. researchgate.net The study of the dehydration process itself has been a subject of research for many years, with early studies focusing on the thermal transitions and the formation of anhydrous aluminum sulfate. researchgate.net

Properties

CAS No. |

16828-12-9 |

|---|---|

Molecular Formula |

AlH4O5S |

Molecular Weight |

143.08 g/mol |

IUPAC Name |

dialuminum;trisulfate;tetradecahydrate |

InChI |

InChI=1S/Al.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChI Key |

JGYNWXAUFGUZGC-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] |

Other CAS No. |

16828-12-9 |

Pictograms |

Irritant; Environmental Hazard |

Related CAS |

57292-32-7 |

Origin of Product |

United States |

Synthetic Pathways and Industrial Production Methodologies for Aluminum Sulfate Tetradecahydrate

Chemical Synthesis from Aluminum Precursors

The primary methods for the chemical synthesis of aluminum sulfate (B86663) involve the reaction of an aluminum source with sulfuric acid, followed by hydration.

Neutralization Reactions of Aluminum Hydroxide (B78521) with Sulfuric Acid

2Al(OH)₃ + 3H₂SO₄ + 8H₂O → Al₂(SO₄)₃·14H₂O nzic.org.nz

To enhance the reaction rate and efficiency, the process can be advanced in the presence of nitric acid or a peroxide, which allows the reaction to proceed at lower temperatures. google.com The resulting product is a solution of aluminum sulfate, which can then be solidified into various grades such as kibbled, ground, or dust. nzic.org.nz The liquid form, typically an 8% Al₂O₃ solution, is also a common commercial product. nzic.org.nz

Hydration of Anhydrous Aluminum Sulfate

Anhydrous aluminum sulfate (Al₂(SO₄)₃) can be hydrated to form various hydrated salts, including the tetradecahydrate. researchgate.netnih.gov Aluminum sulfate can form hydrates with a variable number of water molecules, ranging from 0 to 18. researchgate.net The process involves the controlled addition of water to the anhydrous salt. The tetradecahydrate is one of several possible hydrated phases, which also include Al₂(SO₄)₃·18H₂O and Al₂(SO₄)₃·16H₂O. researchgate.net

The dehydration of higher hydrates can also yield the tetradecahydrate, although complete dehydration to the anhydrous form typically occurs at temperatures above 400°F (about 204°C). google.com The specific hydrate (B1144303) formed is dependent on the conditions of crystallization from an aqueous solution.

Extraction from Natural Mineral Deposits

Aluminum sulfate can be sourced from naturally occurring minerals rich in aluminum. The primary mineral sources include alunite (B1170652) and bauxite (B576324). mystechra.comkviconline.gov.in The extraction process generally involves leaching, where a solvent is used to dissolve the desired aluminum sulfate compounds from the mineral matrix. mystechra.com

Ancient and modern extraction techniques share fundamental steps:

Collection and Selection : Identifying and gathering clay deposits or minerals with high alum content. mystechra.com

Roasting/Calcining : Heating the raw material to break down the mineral structure and release soluble alum compounds. mystechra.com

Leaching : Using water or acid solutions to dissolve the aluminum sulfate. mystechra.com

Purification and Crystallization : Filtering the resulting solution to remove insoluble impurities, followed by evaporation and crystallization to recover the solid alum. mystechra.com

Modern innovations aim to improve efficiency and sustainability through methods like chemical leaching and microwave-assisted extraction. mystechra.com

Evolution of Industrial Production Processes for Aluminum Sulfates

The industrial manufacturing of aluminum sulfate has undergone significant evolution, driven by the need for higher purity products and greater efficiency.

Early Methods Employing Alum Schists

Historically, alum was produced from alum schists, which are argillaceous sedimentary rocks containing pyrite (B73398) (or marcasite) and aluminous minerals. affinitychemical.com The production process involved two main approaches:

Weathering : The schist was exposed to air for an extended period. The decomposition of pyrite formed sulfuric acid, which then reacted with the clay minerals to produce aluminum sulfate. affinitychemical.com

Roasting : The schist was burned, which also led to the formation of sulfuric acid that would react with the aluminum-containing components. affinitychemical.com

Following the reaction, the mass was systematically leached with water to extract the aluminum sulfate solution. This solution was then concentrated by evaporation to allow for the crystallization of the alum. affinitychemical.com

Production from Clays (B1170129) and Bauxite

With the advent of modern chemical engineering, production shifted to using clays and bauxite as primary raw materials. nzic.org.nzgoogle.com This method involves the direct digestion of these aluminum-rich materials with sulfuric acid. kviconline.gov.ingoogle.com

The general process is as follows:

Raw Material Preparation : The bauxite or clay is crushed and sometimes calcined. google.com

Digestion : The prepared material is reacted with sulfuric acid in large digestion tanks. kviconline.gov.ingoogle.com Temperatures are typically elevated to facilitate the reaction, often between 215-230°F (102-110°C). kviconline.gov.ingoogle.com

Separation and Purification : The resulting aluminum sulfate solution is separated from the solid residue (often containing silica). nzic.org.nzgoogle.com Flocculants may be added to aid in the settling of suspended particles. kviconline.gov.in

Concentration and Solidification : The clear solution is concentrated through evaporation, and then cooled in molds to form solid blocks of alum, which are subsequently crushed into different grades. nzic.org.nzkviconline.gov.in

Until the mid-1960s, this method produced a lower-grade aluminum sulfate with impurities like iron and silica. nzic.org.nz To meet the demands of industries like papermaking, which require a higher purity product, manufacturers began using purified aluminum trihydrate (derived from bauxite via the Bayer process) as the aluminum source instead of raw bauxite or clay. nzic.org.nz

Interactive Data Table: Comparison of Production Raw Materials

| Raw Material | Primary Aluminum Compound | Key Process Steps | Purity of Final Product | Historical Significance |

| Alum Schist | Aluminous Minerals | Weathering or Roasting, Leaching, Crystallization affinitychemical.com | Low | Early historical method affinitychemical.com |

| Bauxite/Clay | Aluminum Oxides/Hydroxides | Crushing, Digestion with H₂SO₄, Settling, Concentration kviconline.gov.ingoogle.com | Lower grade, contains iron/silica impurities nzic.org.nz | Common industrial method until the 1960s nzic.org.nz |

| Aluminum Hydroxide | Al(OH)₃ | Neutralization with H₂SO₄, Crystallization nzic.org.nz | High | Modern standard for high-purity applications nzic.org.nz |

Advancements in Manufacturing Techniques

The industrial production of aluminum sulfate has evolved significantly from traditional batch-wise methods. While the fundamental reaction of an aluminum source with sulfuric acid remains central, modern advancements have focused on increasing efficiency, reducing reaction times, lowering costs, and utilizing more sustainable raw materials. These innovations encompass continuous processing, novel heating methods, improved crystallization techniques, and the recycling of industrial and post-consumer waste.

From Batch to Continuous Processing

Historically, the commercial production of aluminum sulfate involved digesting aluminum-containing ores like bauxite with 50-60% sulfuric acid in large, stirred-tank reactors. google.comnzic.org.nz These batch processes were often characterized by long reaction times, sometimes ranging from 5 to 7 hours or more, particularly when using lower-grade ores. google.com Achieving high extraction efficiencies of 85-90% often required grinding the ore to a very fine mesh, which created challenges in separating the resulting aluminum sulfate liquor from the finely divided undissolved residue. google.com

A pivotal advancement has been the development of continuous manufacturing processes. One such patented process involves reacting an aqueous suspension of an alumina-containing solid with sulfuric acid in a continuous flow reaction zone. google.com This method operates at elevated temperatures (225°F to 260°F) and superatmospheric pressure. google.com The key advantage is a drastic reduction in residence time to between 5 and 45 minutes, which is sufficient to achieve a reaction completion of 78% to 100%. google.com This marks a substantial improvement in throughput compared to the multi-hour cycles of traditional batch reactors. google.comgoogle.com

Further process intensification has been achieved by altering reaction conditions. A patented method found that using a 5% to 20% excess of bauxite ore relative to the sulfuric acid could significantly accelerate the reaction rate. google.com When combined with grinding the ore-acid mixture during digestion, the time required to react nearly all the sulfuric acid was reduced to as little as 1 to 2 hours. google.com

| Processing Method | Typical Residence/Digestion Time | Operating Conditions | Key Advantages |

| Traditional Batch Process | 5 - 7 hours or longer google.com | Atmospheric pressure, large reactors google.comnzic.org.nz | Simple setup |

| Intensified Batch Process | 1 - 2 hours google.com | Use of excess bauxite, grinding during digestion google.com | Reduced reaction time, increased extraction efficiency |

| Continuous Flow Process | 5 - 45 minutes google.com | 225-260°F, superatmospheric pressure google.com | Drastically reduced residence time, high throughput |

Microwave-Assisted Synthesis

Microwave heating has emerged as an energy-efficient and rapid alternative to conventional thermal processing for producing aluminum sulfate and its precursors. Research has demonstrated the feasibility of extracting alumina (B75360) from kaolin (B608303) using microwave-assisted digestion with sulfuric acid. researchgate.net This technique has been shown to be significantly faster than conventional methods.

| Parameter | Conventional Thermal Extraction | Microwave-Assisted Extraction |

| Raw Material | Kaolin researchgate.net | Kaolin researchgate.net |

| Reagent | 1 M H₂SO₄ researchgate.net | 1 M H₂SO₄ researchgate.net |

| Temperature | 90°C researchgate.net | 90°C researchgate.net |

| Reaction Time for 99.9% Extraction | 240 minutes researchgate.net | 120 minutes researchgate.net |

As the data indicates, microwave processing achieved the same extraction efficiency as conventional heating in half the time. researchgate.net Beyond extraction, microwave heating has been applied to the synthesis of basic aluminum sulfate (BAS) and to produce α-alumina particles from aluminum sulfate powders with smaller and more uniform size distributions compared to conventional heating. researchgate.netresearchgate.net

Innovations in Crystallization and Purification

The final stage of producing solid aluminum sulfate tetradecahydrate involves crystallization from a concentrated solution. Advancements in this area have focused on improving product quality, consistency, and process efficiency.

A patented method for crystallization aims to produce dust-free granules of a uniform size. google.com This process involves feeding a hot (105°-115°C), concentrated (14.5-16.8% by weight of Al₂O₃) aluminum sulfate solution onto a bed of existing crystalline material in a rotating drum. google.com Air is passed through the drum to remove the water evolved during crystallization, maintaining a bed temperature of 70°-95°C. google.com A portion of the product is ground and recycled back into the drum, which helps control the granule size. google.com This method yields a final product with over 75% of the aluminum sulfate in the crystalline state. google.com

Utilization of Alternative and Waste Feedstocks

In a move towards a more circular economy, significant research has been directed at producing aluminum sulfate from secondary or waste materials instead of virgin bauxite.

Waste Aluminum: Studies have successfully demonstrated the synthesis of alum from waste aluminum cans and foil. arcjournals.orge-palli.com The process typically involves reacting cleaned aluminum scrap with a base like potassium hydroxide, followed by neutralization and reaction with sulfuric acid to form the aluminum sulfate solution, from which crystals can be formed. arcjournals.orgresearchgate.net

Industrial Byproducts: Methods have been developed to produce aluminum sulfate from industrial waste streams. One patent describes a method for preparing aluminum sulfate from non-virgin or spent sulfuric acid solutions, which are often available from other industrial processes. justia.com Another approach utilizes high-sulfur bauxite flotation tailings and red mud (a byproduct of alumina production) as raw materials. researchgate.net

Wastewater: A Korean patent describes a method to manufacture aluminum sulfate by reacting aluminum-containing wastewater or sludge directly with sulfuric acid at 110-155°C for two hours, utilizing the heat of dissolution and neutralization to drive the reaction. google.com This process turns a waste treatment problem into a valuable resource recovery opportunity. google.com

These advancements not only reduce the reliance on mined bauxite but also offer an economic and environmental benefit by valorizing materials that would otherwise be considered waste. arcjournals.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Aluminum Sulfate Tetradecahydrate

Thermal Decomposition Pathways and Products

The thermal decomposition of aluminum sulfate (B86663) hydrates is a multi-stage process involving dehydration followed by the decomposition of the anhydrous salt. researchgate.netresearchgate.net Studies using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have elucidated the key steps in this process.

The initial stages of heating lead to the loss of water molecules. For instance, research on aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O), a closely related hydrate (B1144303), shows that dehydration occurs in distinct steps. researchgate.netresearchgate.net The first three major stages are endothermic dehydration reactions, releasing two, ten, and then six moles of water, respectively. researchgate.net The tetradecahydrate is expected to follow a similar, albeit different, pattern of water loss.

Following complete dehydration, the resulting anhydrous aluminum sulfate (Al₂(SO₄)₃) undergoes decomposition at higher temperatures. This final major stage is also endothermic and involves the breakdown of the sulfate groups. researchgate.net The primary gaseous product of this decomposition is sulfur trioxide (SO₃), with only a small fraction dissociating into sulfur dioxide (SO₂) and oxygen, depending on the reaction conditions and residence time in the reactor. researchgate.net The solid end product of the complete thermal decomposition is aluminum oxide (Al₂O₃). researchgate.netkashanu.ac.ir

The characteristics of the final alumina (B75360) product can be influenced by the preparation method of the initial aluminum sulfate. kashanu.ac.ir For example, solution combustion synthesis of aluminum sulfate can lead to the formation of γ-alumina nanoparticles upon decomposition at temperatures around 900°C. kashanu.ac.ir

Table 1: Thermal Decomposition Stages of Aluminum Sulfate Hydrates

| Stage | Temperature Range (°C) | Process | Products |

|---|---|---|---|

| 1 | 90 - 380 | Dehydration | Anhydrous Aluminum Sulfate (Al₂(SO₄)₃), Water (H₂O) |

| 2 | 500 - 900+ | Sulfate Decomposition | Aluminum Oxide (Al₂O₃), Sulfur Trioxide (SO₃) |

Note: Temperature ranges are approximate and can vary based on factors like heating rate and atmospheric conditions. The data is generalized from studies on various hydrates of aluminum sulfate.

Hydrolytic Behavior in Aqueous Systems

When dissolved in water, aluminum sulfate tetradecahydrate undergoes hydrolysis, a reaction that significantly influences the chemistry of the solution.

In aqueous solutions, particularly around neutral pH, aluminum sulfate rapidly forms a gelatinous precipitate of aluminum hydroxide (B78521), Al(OH)₃. kashanu.ac.irnih.gov This occurs because the aluminum ions (Al³⁺) react with water. The initial precipitate consists of nano-scale primary particles that aggregate to form larger flocs. nih.gov

The nature of these precipitates can be influenced by the presence of other ions. For example, the reaction between aluminum sulfate and bases like ammonium (B1175870) hydroxide can produce amorphous gels. researchgate.net Over time, these amorphous precipitates can undergo a structural transformation, leading to more ordered, crystalline forms. nih.gov The composition of the precipitate can also be complex, sometimes forming basic aluminum sulfates with formulas such as Al(OH)₂.₃₀(SO₄)₀.₃₅. nih.gov

The hydrolysis of aluminum sulfate has a pronounced effect on the acidity of the solution. When aluminum sulfate dissolves in water, it dissociates to form aluminum ions (Al³⁺) and sulfate ions (SO₄²⁻). The hydrated aluminum ion, more accurately represented as [Al(H₂O)₆]³⁺, acts as a weak acid. quora.com It donates a proton to a water molecule, forming a hydroxoaluminum complex and a hydronium ion (H₃O⁺), as shown in the following equilibrium:

[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(H₂O)₅(OH)]²⁺ + H₃O⁺ quora.com

Reactions with Specific Reagents and Compounds

Aluminum sulfate tetradecahydrate engages in various reactions with other chemical compounds, leading to the formation of new substances and observable phenomena.

A notable reaction of aluminum sulfate is its interaction with sodium bicarbonate (NaHCO₃). When aqueous solutions of these two compounds are mixed, a reaction occurs that produces aluminum hydroxide, sodium sulfate, and carbon dioxide gas. youtube.comyoutube.com The balanced chemical equation for this reaction is:

Al₂(SO₄)₃(aq) + 6NaHCO₃(aq) → 2Al(OH)₃(s) + 3Na₂SO₄(aq) + 6CO₂(g)

This reaction is a gas evolution reaction, characterized by the vigorous production of carbon dioxide gas. This specific reactivity has been utilized in various applications, including some types of fire extinguishers and as a component in baking powders. noahchemicals.com

Aluminum sulfate and the various aluminum species it forms in solution can interact with organic molecules through complexation and adsorption. In the context of water treatment, for example, aluminum species can form complexes with natural organic matter, such as humic acid. nih.gov

The adsorption of aluminum species onto surfaces like cellulosic fibers is highly dependent on the pH of the solution. At lower pH values (below 4.0), the predominant species is the hexaaquoaluminum ion, Al(H₂O)₆³⁺. As the pH increases, polynuclear hydroxyaluminum species are formed, which can also be adsorbed. scispace.com In the pH range of 4.7-5.5, positively charged aluminum hydroxide precipitates are the primary species adsorbed. scispace.com The presence of sulfate ions can influence this adsorption behavior, causing the sharp increase in adsorption to occur at a slightly lower pH compared to systems with aluminum chloride. scispace.com This interaction is crucial for processes like papermaking, where aluminum compounds are used as retention aids.

Table 2: Compound Names

| Compound Name | Chemical Formula |

|---|---|

| Aluminum sulfate tetradecahydrate | Al₂(SO₄)₃·14H₂O |

| Aluminum sulfate | Al₂(SO₄)₃ |

| Aluminum oxide | Al₂O₃ |

| Aluminum hydroxide | Al(OH)₃ |

| Sulfuric acid | H₂SO₄ |

| Sulfur trioxide | SO₃ |

| Sulfur dioxide | SO₂ |

| Sodium bicarbonate | NaHCO₃ |

| Sodium sulfate | Na₂SO₄ |

| Carbon dioxide | CO₂ |

| Potassium hydroxide | KOH |

| Ammonium hydroxide | NH₄OH |

| Humic acid | - |

| Aluminum chloride | AlCl₃ |

| Bisulfate | HSO₄⁻ |

| Hydronium ion | H₃O⁺ |

| γ-alumina | γ-Al₂O₃ |

Effects of Inorganic Salts on Reaction Pathways

Research has shown that the presence of sulfate ions, for instance from the addition of ammonium sulfate or sulfuric acid, can promote the formation of spherical agglomerates of aluminum hydroxide nanoparticles during the hydrolysis of aluminum sulfate. researchgate.net The concentration of these salts and the temperature of the reaction are critical factors that determine the crystallite size and morphology of the synthesized particles. researchgate.net

In the context of water treatment, the type and concentration of anions play a crucial role in the coagulation process. researchgate.net The effectiveness of aluminum sulfate as a coagulant is dependent on the hydrolysis of aluminum ions, which is in turn affected by the anionic composition of the water. researchgate.net For example, the presence of different anions can influence the formation of various mononuclear and polynuclear aluminum species, thereby impacting the destabilization of suspended particles. researchgate.net

The ionic strength of the solution, which is directly affected by the concentration of inorganic salts, also plays a role in the stability and break-up of aggregates formed from the hydrolysis of aluminum sulfate. researchgate.net Higher ionic strength can influence the growth, breakage, and re-growth of the aluminum hydroxide flocs. researchgate.net

Interactive Table: Effect of Coagulant Type on Reaction Kinetics in Wastewater Treatment researchgate.net

| Coagulant | Rate Constant (k) (s⁻¹) | Order of Reaction (xn) |

| Aluminum Sulfate Octadecahydrate | 5.727 | 1.0 |

| Ammonium Aluminum Sulfate Dodecahydrate | 2.282 | 1.0 |

Studies on Aluminum Speciation in Aqueous Environments

When aluminum sulfate tetradecahydrate dissolves in water, it dissociates into aluminum ions (Al³⁺) and sulfate ions (SO₄²⁻). quora.comyoutube.com The subsequent behavior of the aluminum ion in the aqueous environment is complex and highly dependent on the pH of the solution. researchgate.netquora.com

The trivalent aluminum ion (Al³⁺) is small and has a high positive charge, which gives it a high charge density and polarizing power. quora.com This causes it to be strongly hydrated, forming a hydration shell of water molecules. The strong positive charge of the aluminum ion polarizes the coordinated water molecules, making them more acidic. stackexchange.com This leads to the hydrolysis of the hydrated aluminum ion, where it donates a proton to the surrounding water, resulting in the formation of various aluminum-hydroxyl species and an increase in the hydrogen ion concentration, thus lowering the pH of the solution. quora.com

The speciation of aluminum in water is a dynamic equilibrium involving several mononuclear and polynuclear hydroxyaluminum species. The primary mononuclear species include Al³⁺, Al(OH)²⁺, Al(OH)₂⁺, and Al(OH)₄⁻. At low pH values, the free Al³⁺ ion is the dominant species. researchgate.net As the pH increases, hydrolysis proceeds, and species such as Al(OH)²⁺ and Al(OH)₂⁺ become more prevalent. researchgate.netquora.com In neutral to slightly alkaline conditions, the solubility of aluminum is at its minimum, and the predominant form is the solid precipitate aluminum hydroxide, Al(OH)₃. researchgate.netstackexchange.com At higher pH values, the soluble aluminate ion, Al(OH)₄⁻, becomes the dominant species. researchgate.net

Furthermore, under certain conditions, these mononuclear species can polymerize to form polynuclear aluminum cations, such as the well-known Keggin-type polycation, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺. researchgate.net The formation of these larger, positively charged polymers is crucial for the coagulation process in water treatment, as they effectively neutralize the negative surface charges of colloidal particles, leading to their aggregation and removal. ecovyst.com

The presence of other ions, such as sulfate and silicate, can also influence aluminum speciation. Sulfate can form aqueous aluminum-sulfate complexes, which can increase the solubility of aluminum, particularly at low pH. Silicates can react with aluminum to form aluminosilicate (B74896) precipitates, which can also affect the concentration of soluble aluminum.

Interactive Table: Dominant Aluminum Species at Different pH Ranges in Aqueous Solution researchgate.net

| pH Range | Dominant Aluminum Species |

| < 4.5 | Al³⁺ |

| 4.5 - 5.5 | Al(OH)²⁺, Al(OH)₂⁺ |

| 5.5 - 8.0 | Al(OH)₃ (solid) |

| > 8.0 | Al(OH)₄⁻ |

Structural Characterization and Crystallographic Studies of Hydrated Aluminum Sulfates

Analysis of Hydration States and Their Interconversion

The aluminum sulfate-water system is complex, with various stable hydrates reported in scientific literature. researchgate.net These hydrates are interconvertible, primarily through dehydration processes, which involve the removal of water molecules from the crystal lattice, typically induced by heat. researchgate.netgoogle.com

The dehydration of higher hydrates, such as aluminum sulfate (B86663) octadecahydrate (Al₂(SO₄)₃·18H₂O), proceeds through several phase transformations, resulting in lower hydration states before reaching the fully dehydrated anhydrous Al₂(SO₄)₃. researchgate.net The water of hydration begins to evolve at temperatures above 93°C, with the process completing at temperatures over 204°C. google.com As the crystal loses water, its fusion temperature increases. google.com

Studies have identified several stable hydrated forms of aluminum sulfate. Besides the common octadecahydrate and hexadecahydrate, a heptadecahydrate (Al₂(SO₄)₃·17H₂O), which occurs naturally as the mineral alunogen, is also known. wikipedia.org Research on the thermal decomposition of these compounds confirms the existence of other stable hydrates, including those with 14, 9, and 5 water molecules. researchgate.net

Table 1: Known Hydrates of Aluminum Sulfate

| Hydrate (B1144303) Name | Chemical Formula | Moles of Water (n) | Natural Occurrence |

| Aluminum Sulfate Octadecahydrate | Al₂(SO₄)₃·18H₂O | 18 | - |

| Alunogen (Heptadecahydrate) | Al₂(SO₄)₃·17H₂O | 17 | Mineral Alunogen |

| Aluminum Sulfate Hexadecahydrate | Al₂(SO₄)₃·16H₂O | 16 | - |

| Aluminum Sulfate Tetradecahydrate | Al₂(SO₄)₃·14H₂O | 14 | - |

| Aluminum Sulfate Nonahydrate | Al₂(SO₄)₃·9H₂O | 9 | - |

Influence of Compression on Surface Acidity and Material Structure

The mechanical compression of hydrated aluminum sulfate has a significant effect on its chemical properties, particularly its surface acidity. oup.com Research conducted on aluminum sulfate samples compressed at pressures ranging from 0 to 4200 kg/cm ² demonstrated a clear link between pressure and an increase in surface acidity. oup.com

This change in acidity was found to be proportionate to the generation of protonic acid sites on the surface. oup.com The formation of Lewis acid sites, in contrast, was observed only when the sample was heated to temperatures above 90°C. oup.com Interestingly, compressing the material at lower temperatures (e.g., 20°C) was more effective in increasing surface acidity than compression at higher temperatures (e.g., 65°C or 80°C). oup.com

Table 2: Effect of Compression on Aluminum Sulfate Acidity

| Parameter | Condition | Observation | Reference |

| Pressure | 0 to 4200 kg/cm ² | Surface acidity increases with pressure. | oup.com |

| Acid Type | Compression at 20-80°C | Acidity change is proportionate to protonic acid. | oup.com |

| Acid Type | Heating > 90°C | Lewis acid sites appear. | oup.com |

| Temperature | Lower compression temperature | More effective at increasing surface acidity. | oup.com |

| Mechanism | Compression | Distortion of the structural unit. | oup.com |

Spectroscopic Investigations of Aluminum Sulfate Tetradecahydrate Structure

Spectroscopic techniques are crucial for elucidating the structure of hydrated aluminum sulfates and understanding the changes they undergo. The study on the effects of compression on aluminum sulfate utilized spectroscopic data, in conjunction with DTA and TGA, to conclude that the observed changes in acidity were due to structural distortion. oup.com

Techniques such as infrared (IR) spectroscopy are typically used to differentiate between protonic and Lewis acid sites on a material's surface, providing insight into the nature of the active sites generated by compression.

Thermal analysis methods like DTA and TGA are instrumental in studying the dehydration process. They can identify the temperatures at which water molecules are lost and detect phase transitions between different hydration states, such as the conversion of Al₂(SO₄)₃·18H₂O to lower hydrates like Al₂(SO₄)₃·14H₂O. researchgate.net

While detailed spectroscopic studies focusing specifically on aluminum sulfate tetradecahydrate are not extensively detailed in the search results, other advanced techniques are used for related compounds. X-ray photoelectron spectroscopy (XPS) can determine the chemical composition and valence state of elements on a material's surface. nih.gov Furthermore, Terahertz time-domain spectroscopy (THz-TDS) has been employed to study the absorption spectra of other hydrated sulfates, such as potassium aluminum sulfate dodecahydrate, indicating its potential for analyzing the vibrational modes in similar compounds. researchgate.net

Table 3: Spectroscopic and Analytical Techniques for Hydrated Sulfates

| Technique | Application | Findings/Purpose | Reference |

| Spectroscopy (General) | Analysis of compressed samples | Supported the conclusion that acidity changes are due to structural distortion. | oup.com |

| DTA/TGA | Thermal analysis | Characterize dehydration processes and phase transformations between hydrates. | researchgate.netoup.com |

| X-ray Photoelectron Spectroscopy (XPS) | Surface analysis | Determines chemical composition and valence states of elements. | nih.gov |

| Terahertz time-domain spectroscopy (THz-TDS) | Vibrational analysis | Used to obtain absorption spectra of related hydrated sulfates. | researchgate.net |

Environmental Engineering Applications and Underlying Mechanisms

Coagulation and Flocculation Science in Water and Wastewater Treatment

Elucidation of Coagulation Mechanisms: Charge Neutralization and Sweep Flocculation

When aluminum sulfate (B86663) is added to water, it dissolves and releases trivalent aluminum ions (Al³⁺). mdpi.com These ions are central to two primary coagulation mechanisms: charge neutralization and sweep flocculation. nih.govmdpi.com

Charge Neutralization: Many suspended particles and colloids in raw water carry a negative surface charge, which causes them to repel each other and remain in suspension. purewateroccasional.net The positively charged aluminum ions neutralize this negative charge, reducing the repulsive forces between particles and allowing them to come closer together. mdpi.compurewateroccasional.net This mechanism is particularly effective at lower pH levels and lower coagulant dosages. nih.govfrontiersin.org Research has shown that charge neutralization can be more advantageous for treating water with a high color-to-turbidity ratio, requiring lower coagulant doses and producing less sludge. mdpi.com

Sweep Flocculation: At higher pH values and greater aluminum concentrations, aluminum sulfate undergoes hydrolysis to form amorphous precipitates of aluminum hydroxide (B78521) [Al(OH)₃]. smolecule.com These gelatinous precipitates, known as "sweep flocs," physically entrap and enmesh suspended particles as they settle. smolecule.com This mechanism is less about electrical attraction and more about physical capture. smolecule.com While effective, sweep flocculation typically requires higher coagulant dosages compared to charge neutralization. mdpi.com The transition from charge neutralization to sweep flocculation is dependent on factors like pH and coagulant dose. nih.govfrontiersin.org

| Coagulation Mechanism | Dominant pH Range | Aluminum Dosage | Primary Action |

| Charge Neutralization | 4.0 - 6.5 smolecule.com | Low nih.govfrontiersin.org | Neutralizes negative charges on colloidal particles. mdpi.compurewateroccasional.net |

| Sweep Flocculation | 6.5 - 8.5 smolecule.com | High nih.govfrontiersin.org | Forms aluminum hydroxide precipitates that entrap particles. smolecule.com |

Floc Formation Dynamics and Stability Studies: Deflocculation and Reflocculation

Following coagulation, the flocculation stage involves gentle mixing to promote collisions between the destabilized particles, leading to the formation of larger aggregates called flocs. mdpi.com The dynamics of floc formation, including their growth, breakage (deflocculation), and ability to reform (reflocculation), are crucial for treatment efficiency.

Studies have investigated the strength and regrowth of flocs formed by aluminum sulfate. Floc strength is a measure of their resistance to shear forces, such as those encountered during mixing and pumping. Deflocculation occurs when high shear forces break the flocs apart. The ability of these broken fragments to re-aggregate, or reflocculate, is an important characteristic. Research has indicated that the reflocculation factor can vary significantly depending on the dominant coagulation mechanism. For instance, at lower dosages where charge neutralization is predominant, the reflocculation factor can be relatively high (45% to 75%), while at higher dosages associated with sweep flocculation, it can be almost zero. nih.govfrontiersin.org This suggests that flocs formed via sweep flocculation are less likely to reform after being broken.

Role in Particle Collision and Aggregation

The fundamental purpose of adding aluminum sulfate is to facilitate the collision and aggregation of suspended particles. mdpi.com By neutralizing the electrostatic repulsion between particles, the coagulant allows them to approach each other upon collision and be held together by van der Waals forces. purewateroccasional.net The subsequent gentle stirring during flocculation increases the probability of these collisions, promoting the growth of flocs. mdpi.com These larger, heavier flocs are then more easily removed from the water by sedimentation or filtration. mdpi.comitswatergroup.com

Efficacy in Contaminant Removal from Aqueous Systems

Aluminum sulfate tetradecahydrate is effective in removing a variety of contaminants from water and wastewater, significantly improving water quality.

Turbidity and Suspended Solids Reduction

Turbidity, a measure of water cloudiness, is caused by suspended particles. Aluminum sulfate is highly effective at reducing both turbidity and the concentration of total suspended solids (TSS). mdpi.comitswatergroup.com The coagulation-flocculation process aggregates these fine particles into larger flocs that can be readily settled out or filtered. mdpi.compurewateroccasional.net Studies have demonstrated significant turbidity removal efficiencies. For example, one study reported turbidity removal of 61.30% via charge neutralization and 54.73% via sweep flocculation. mdpi.com Another study on river water with an initial TSS of 150 mg/L achieved an 86.67% removal using aluminum sulfate. ulm.ac.id

| Initial Contaminant Level | Treatment Mechanism | Removal Efficiency |

| High Color/Turbidity Ratio Water | Charge Neutralization | 61.30% Turbidity Removal mdpi.com |

| High Color/Turbidity Ratio Water | Sweep Flocculation | 54.73% Turbidity Removal mdpi.com |

| 150 mg/L TSS | Coagulation/Flocculation | 86.67% TSS Removal ulm.ac.id |

Organic Matter and Chemical Oxygen Demand (COD) Removal

Aluminum sulfate is also proficient in removing natural and synthetic organic matter from water. itswatergroup.comnih.gov This is crucial as organic matter can contribute to color, taste, and odor problems, and can also act as a precursor for the formation of disinfection byproducts. The removal of organic matter is often quantified by the reduction in Chemical Oxygen Demand (COD), a measure of the amount of oxygen required to chemically oxidize the organic compounds in water.

Research has shown that aluminum sulfate can achieve significant COD reduction. In the treatment of highly polluted cork processing wastewater, COD removal was in the range of 20-55%. nih.gov In another study on dye wastewater, a COD reduction of up to 91.71% was observed. taylors.edu.my A year-long study on a polluted surface water source reported an impressive 99.62% reduction in organic matter. mdpi.com Treatment of textile wastewater has also shown high COD removal efficiencies, with one study reporting a 56% reduction. researchgate.net

| Wastewater Type | Initial COD Level | pH | Coagulant Dose | COD Removal Efficiency |

| Cork Processing Wastewater | 1060-3050 mgO₂/L | Varied (4-11) | 33-166 mg/L of Al³⁺ | 20-55% nih.gov |

| Dye Wastewater | Not Specified | 9 | 1.0 g | 91.71% taylors.edu.my |

| Polluted Surface Water | Not Specified | Not Specified | Not Specified | 99.62% (Organic Matter) mdpi.com |

| Textile Wastewater | Not Specified | Not Specified | 1500 mg/L | 56% researchgate.net |

Phosphorus Removal and Eutrophication Remediation

When added to water, aluminum sulfate dissolves and releases aluminum ions (Al³⁺). mdpi.com These ions then undergo hydrolysis to form aluminum hydroxide [Al(OH)₃], a solid precipitate known as floc. nalms.org This floc has a high capacity to adsorb soluble reactive phosphorus (SRP), effectively removing it from the water. tamu.edu The resulting aluminum phosphate (B84403) precipitate is insoluble within a pH range of 3 to 9. tamu.edu The floc, being heavier than water, settles to the bottom, carrying the bound phosphorus with it. solitudelakemanagement.comnalms.org This process not only clarifies the water but also creates a barrier at the sediment-water interface, retarding the release of phosphorus that has accumulated in the sediments, a process known as internal loading. nalms.org

The effectiveness of aluminum sulfate treatment in controlling eutrophication has been demonstrated in numerous case studies. For instance, a lake treated with aluminum sulfate in 1986 remained in a mesotrophic state for nearly three decades before signs of re-eutrophication appeared, highlighting the long-term efficacy of this method. researchgate.netnih.gov However, the longevity of the treatment can be influenced by factors such as anoxia and high water temperatures, which can lead to the release of phosphorus from the sediments. researchgate.netnih.gov Therefore, regular monitoring of sediment chemistry is often recommended for lakes that have undergone aluminum sulfate treatment. nih.gov

It is important to note that while aluminum sulfate is effective at mitigating the symptoms of eutrophication, a comprehensive watershed management plan that addresses the root causes of nutrient pollution is essential for long-term water quality improvement. nalms.org

Interactive Data Table: Phosphorus Removal Studies

| Water Body Type | Initial Phosphorus Level | Aluminum Sulfate Application | Final Phosphorus Level | Key Findings | Reference |

| Polluted Surface Water | High | Coagulation-Flocculation | Significantly Reduced | Effective removal of phosphates (PO₄³⁻) demonstrated. | mdpi.com |

| Eutrophic Lake | High | In-lake treatment | Reduced to mitigate eutrophication | Forms a barrier to retard sediment phosphorus release. | nalms.org |

| Eutrophic Lake | 0.3 mg L⁻¹ (re-eutrophication) | Previously treated in 1986 | N/A | Re-eutrophication occurred after 30 years due to increased internal loading. | researchgate.netnih.gov |

Removal of Specific Industrial Pollutants (e.g., Dyes, Phenolic Compounds)

Aluminum sulfate tetradecahydrate is also employed in the treatment of industrial wastewater to remove specific organic pollutants, such as dyes and phenolic compounds. The primary mechanism for this removal is coagulation and flocculation, where the aluminum hydroxide floc formed entraps and adsorbs the pollutant molecules. researchgate.net

In the textile industry, wastewater is often heavily contaminated with various types of dyes. Studies have shown that coagulation with aluminum sulfate can be an effective method for color removal. The efficiency of dye removal is influenced by several factors, including the initial concentration of the dye and the coagulant dosage. researchgate.net Research has indicated that increasing both the coagulant dose and the initial dye concentration can lead to a higher percentage of dye removal, with efficiencies often exceeding 90% under optimized conditions. researchgate.net The pH of the wastewater also plays a crucial role, with optimal dye removal often observed around a neutral pH. researchgate.net

The kinetics of the coagulation process for dye removal have been studied, with some reactions following pseudo-first-order kinetics. researchgate.net This indicates that the rate of dye removal is directly proportional to the concentration of the dye remaining in the solution.

While information on the removal of phenolic compounds specifically by aluminum sulfate tetradecahydrate is less detailed in the provided context, the general principle of coagulation and adsorption by aluminum hydroxide flocs would apply. The effectiveness would likely depend on the specific characteristics of the phenolic compounds and the wastewater matrix.

Interactive Data Table: Industrial Pollutant Removal Research

| Pollutant Type | Industry | Aluminum Sulfate Performance | Optimal Conditions | Removal Efficiency | Reference |

| Dyes (Indantrene Brown, Imperon Orange) | Textile | Effective in removing color from simulated dye solutions. | Neutral pH, optimized coagulant dosage. | Nearly or above 90% | researchgate.net |

| General Pollutants | Textile | Used in coagulation-flocculation to treat wastewater. | N/A | Effective for diverse pollutants. | researchgate.net |

Optimization of Coagulation-Flocculation Processes

The efficiency of the coagulation-flocculation process using aluminum sulfate tetradecahydrate is highly dependent on several key operational parameters. Optimizing these parameters is crucial for achieving maximum pollutant removal and cost-effective water treatment.

Influence of pH on Coagulant Performance

The pH of the water is a critical factor governing the performance of aluminum sulfate as a coagulant. mdpi.comsctunisie.org The effectiveness of aluminum sulfate is generally highest within a specific pH range, typically between 5.0 and 8.0. mdpi.com Within this range, the aluminum ions hydrolyze to form insoluble aluminum hydroxide precipitates, which are essential for floc formation and pollutant removal. stackexchange.com

The optimal pH can vary depending on the specific water quality and the target pollutants. For the removal of humic acid and turbidity from synthetic water, the optimal pH range for aluminum sulfate was found to be between 6.0 and 7.0. researchgate.net In the treatment of river water, an optimal pH of 6 was identified for the removal of turbidity, chemical oxygen demand (COD), and organic matter. sctunisie.org For microalgae flocculation, the optimal pH can differ between species, with one species showing highest flocculation at a moderate pH of 7.5, while another favored either low (pH 5) or high (pH 10) pH. nih.gov

Operating outside the optimal pH range can lead to reduced coagulation efficiency. dbc.wroc.pl At very low or very high pH values, the aluminum may remain in soluble forms, which are less effective for coagulation and can lead to higher residual aluminum concentrations in the treated water. nalms.orgstackexchange.com The temperature of the water also influences the optimal pH, with lower temperatures generally requiring a higher pH for effective coagulation. dbc.wroc.pl

Impact of Coagulant Dosage and Concentration

The dosage of aluminum sulfate is another paramount factor in the coagulation-flocculation process. sctunisie.orgresearchgate.net An optimal dosage exists for any given water source, and both under-dosing and over-dosing can lead to poor performance. Insufficient dosage results in incomplete destabilization of colloidal particles and poor floc formation. Conversely, an excessive coagulant dose can lead to the restabilization of particles due to charge reversal, which also hinders aggregation and settling. nih.gov

The optimal coagulant dosage is dependent on the characteristics of the raw water, including its turbidity, alkalinity, and the concentration of pollutants. For instance, in treating river water, an optimal aluminum sulfate concentration of 30 mg/L was determined. sctunisie.org In another study on river water with varying turbidity, the optimal dosage was found to be 30 ppm. researchgate.net Research on textile wastewater indicated that turbidity decreased with increasing aluminum sulfate concentration up to 15 mg/L, after which the trend reversed. researchgate.net

Mathematical models and jar tests are commonly used to determine the optimal coagulant dose for a specific water source. mdpi.comijesd.org These methods help to ensure efficient pollutant removal while minimizing chemical consumption and sludge production. mdpi.com

Effects of Agitation Speed and Mixing Conditions

Mixing conditions, including the speed and duration of both rapid and slow mixing, significantly influence the effectiveness of the coagulation-flocculation process. watconman.org The process typically involves a rapid mixing stage to disperse the coagulant uniformly and promote contact with pollutants, followed by a slow mixing stage to facilitate the growth of flocs. watconman.org

The rapid mixing phase is crucial for the destabilization of colloidal particles. researchgate.net The speed of rapid mixing can impact the ultimate coagulation yield. watconman.org While high-speed rapid mixing is important for coagulant dispersion, excessive speed can hinder the formation of bonds between the coagulant and pollutants. researchgate.net One study found that for treating Medjerda water, an agitation speed of 80 rpm was optimal for turbidity and organic matter removal. sctunisie.org However, another study on highly turbid suspensions found that increasing the flash mixer speed had a negative impact on turbidity and total suspended solids (TSS) reduction. researchgate.net

The slow mixing, or flocculation, stage allows the micro-flocs formed during rapid mixing to agglomerate into larger, settleable flocs. researchgate.net The speed of slow mixing must be sufficient to keep the flocs in suspension and promote collisions, but not so high as to break them apart. researchgate.net Research has shown that a short period of rapid mixing is often more effective than a long one for turbidity removal. watconman.org

Role of Ionic Strength and Colloidal Properties

The ionic strength of the water and the surface properties of the colloidal particles play a significant role in the coagulation process with aluminum sulfate. The stability of colloidal particles in water is largely due to their surface electrical charges, which create repulsive forces that prevent them from aggregating. mdpi.com The addition of aluminum sulfate, which introduces positively charged aluminum ions (Al³⁺) and its hydrolysis products, works to neutralize these negative surface charges. mdpi.comnih.gov

The Derjaguin, Landau, Verwey, and Overbeek (DLVO) theory is often used to describe the interactions between colloidal particles, considering both electrostatic repulsion and van der Waals attraction. nih.gov Changes in ionic strength can influence these interactions. For instance, in the flocculation of microalgae, altering the ionic strength affected the zeta potential of the cells, which in turn influenced flocculation efficiency. nih.gov One species of microalgae showed the highest flocculation at a low ionic strength. nih.gov

In textile wastewater treatment, the ionic strength was observed to decrease initially with the addition of aluminum sulfate, which was attributed to charge neutralization. researchgate.net However, at higher coagulant concentrations, the ionic strength began to increase, likely due to the enhanced mobility of free ions. researchgate.net This highlights the complex interplay between coagulant addition, ionic strength, and the ultimate efficiency of the coagulation process.

Kinetic Studies of Coagulation Processes

The efficiency and rate of the coagulation process employing aluminum sulfate are paramount in environmental engineering applications. Kinetic studies provide fundamental insights into the mechanisms governing floc formation and pollutant removal. These investigations typically focus on determining the reaction order and the rate constant of the coagulation process under various operational conditions.

Research into the kinetics of coagulation with aluminum sulfate has demonstrated that the process can often be described by specific rate laws. For instance, in the treatment of wastewater, the coagulation reaction using aluminum sulfate has been shown to follow first-order kinetics. researchgate.netrajpub.comresearchgate.net This indicates that the rate of reaction is directly proportional to the concentration of the reactant, in this case, the concentration of pollutants or colloids being removed.

A comparative kinetic study of aluminum sulfate octadecahydrate and ammonium (B1175870) aluminum sulfate dodecahydrate in wastewater treatment revealed that the reaction for both coagulants was first-order. researchgate.netrajpub.comresearchgate.net The rate constant (k) for aluminum sulfate octadecahydrate was determined to be 5.727 s⁻¹, which was significantly higher than that of ammonium aluminum sulfate dodecahydrate (2.282 s⁻¹). researchgate.netrajpub.com This suggests a faster coagulation process when using aluminum sulfate. researchgate.netrajpub.comresearchgate.net

Further kinetic analysis of the coagulation-flocculation of pharmaceutical industry effluent using alum also determined the order of reaction to be second order, with a rate constant (k) of 1.34 x 10⁻⁵ L/mg.min and a coagulation period (τ₁/₂) of 0.14 min. jmest.org These findings highlight that the reaction kinetics can be influenced by the nature of the wastewater being treated.

The kinetics of the coagulation process are described by the rate of reduction in turbidity, which is influenced by the rate of floc formation. nih.gov The general rate equation for coagulation can be expressed as:

-dC/dt = kCⁿ

Where:

C is the concentration of particles

t is the coagulation time

k is the nth-order coagulation rate constant

n is the order of the coagulation process nih.gov

The rate constant is a product of the collision efficiency and the Smoluchowski rate constant for rapid coagulation. nih.gov

The following table summarizes the kinetic parameters for aluminum sulfate coagulation from a study on pharmaceutical effluent treatment:

| Kinetic Parameter | Value | Unit |

| Order of Reaction (α) | 2 | - |

| Coag-flocculation Reaction Rate Constant (k) | 1.34E-05 | L/mg.min |

| Coagulation Period (τ₁/₂) | 0.14 | min |

| Data from a study on pharmaceutical effluent treatment with alum. jmest.org |

Another study investigating the treatment of synthetic wastewater created with kaolin (B608303) found that optimal turbidity removal was achieved at a pH of 6.5 and a settling time of 45 minutes. watconman.orgresearchgate.net The timecourse study revealed that a significant portion of turbidity removal occurs shortly after the slow mixing phase. watconman.org

The temperature of the water is another critical factor influencing coagulation kinetics. dbc.wroc.pl Lower water temperatures can decrease the rate of hydrolysis of aluminum sulfate, thereby slowing down the coagulation process. zbaqchem.com It has been observed that a 10°C increase in water temperature can double the reaction rate. zbaqchem.com This is attributed to the increased viscosity of water at lower temperatures, which hinders the settling of flocs. zbaqchem.com Furthermore, at lower temperatures, the zeta potential of particles tends to be higher, leading to greater electrostatic repulsion and a reduced rate of aggregation. dbc.wroc.pl

The following interactive table presents data on the effect of temperature on the optimal pH for coagulation with aluminum sulfate:

| Temperature (°C) | Temperature (K) | Optimal pH for Coagulation |

| 1.5 | 274.5 | 6.3 |

| 22.5 | 295.5 | 5.2 |

| Data showing the inverse relationship between temperature and optimal pH for coagulation. dbc.wroc.pl |

In essence, the kinetic studies of coagulation with aluminum sulfate underscore the importance of reaction order, rate constants, pH, and temperature in optimizing the performance of this critical water treatment process.

Applications in Advanced Materials Science and Engineering

Papermaking Chemistry and Fiber Interaction

Aluminum sulfate (B86663) has long been a crucial chemical in the papermaking industry, where it is often referred to as "papermaker's alum". culturalheritage.org Its functions are diverse, impacting everything from the paper's final properties to the efficiency and sustainability of the manufacturing process itself.

Aluminum sulfate is a key component in the sizing of paper, a process designed to increase the paper's resistance to liquid penetration, particularly water. echemi.com It acts as a sizing agent, often in conjunction with rosin (B192284), to enhance the quality and durability of the final paper product. researchgate.net The mechanism involves the aluminum ions, which are electropositive, creating a bridge effect that helps to bind the rosin sizing agent to the paper fibers. researchgate.net This action improves the retention of the sizing agent, leading to a more effective and uniform sizing of the paper sheets. researchgate.net

The use of aluminum sulfate as a sizing agent contributes to several improvements in paper quality. It helps in sizing at both neutral and alkaline pH levels, which enhances sizing efficiency. made-in-china.com This results in a reduction of spots and holes in the paper, improved sheet formation, and increased strength. made-in-china.com Furthermore, it enhances the paper's hardness and water resistance. fecl3ferricchloride.com In some formulations, aluminum sulfate is used with other compounds like ferrous sulfate and maltodextrin (B1146171) to create surface sizing agents that have demonstrated good water resistance and ring crush strength. google.com The interaction of aluminum sulfate with sizing agents is a well-established principle for achieving hydrophobication in paper products. researchgate.net

Papermaking generates significant amounts of "white water," which is wastewater containing fine fibers, fillers, and other suspended solids. researchgate.net The treatment and recycling of this water are crucial for environmental protection and resource conservation. Aluminum sulfate is an effective coagulant used in the physicochemical treatment of papermaking white water. researchgate.netncsu.edu

Research has shown that aluminum sulfate can be more effective and cost-efficient than other coagulants like poly-aluminum chloride (PAC) and poly(diallyldimethylammonium chloride) (PDADMAC) for this purpose. researchgate.net When used in combination with a flocculant such as poly-acrylamide copolymer (PAM), aluminum sulfate effectively reduces the Chemical Oxygen Demand (CODCr) of the white water. researchgate.netncsu.edu This coagulation-flocculation process causes suspended particles to clump together, allowing them to be more easily removed. researchgate.net

Optimal conditions for treatment have been identified in studies, leading to a significant reduction in pollutants. For instance, one study found that under the best flocculation conditions, the CODCr was reduced to less than 300 mg/L, meeting the requirements for the water to be recycled back into the production process. ncsu.edu This enables a closed-loop recycling system, moving towards the goal of zero discharge of white water in certain papermaking processes. ncsu.edu

Textile Dyeing and Finishing Processes

In the textile industry, achieving vibrant, long-lasting color is paramount. Aluminum sulfate plays a critical role as a mordant in dyeing processes and is also instrumental in treating the industry's effluent.

A mordant is a substance used to set dyes on fabrics by forming a coordination complex with the dye, which then attaches to the fabric. juniperpublishers.com Aluminum sulfate is a widely used mordant, particularly for natural dyes, because it facilitates a strong bond between the dye and the textile fibers without imparting its own color. juniperpublishers.comresearchgate.net

The mechanism involves the aluminum metal ions from the alum forming coordination complexes with the dye molecules. juniperpublishers.com This chemical bond firmly attaches the dye to the fabric, enhancing the color's longevity and fastness. juniperpublishers.com The fabric is first impregnated with the aluminum sulfate solution. During the subsequent dyeing process, the dye reacts with the mordant that has already bonded to the fibers. juniperpublishers.com This process is essential for fibers like cotton, which have a low affinity for natural dyes. juniperpublishers.com Using aluminum sulfate as a mordant can lead to deeper shades and improved light and wash fastness. juniperpublishers.comnaturaldyes.ca

Interactive Table: Effect of Mordants on Dye Properties

| Mordant | Typical Effect on Color | Fastness Improvement | Common Fibers |

|---|---|---|---|

| Aluminum Sulfate | Brightens colors, keeps them clear naturaldyes.ca | Good light and wash fastness naturaldyes.ca | Protein (wool, silk), Cellulose (cotton) juniperpublishers.comnaturaldyes.ca |

| Ferrous Sulfate | Darkens or "saddens" colors | Can improve fastness researchgate.net | Wool, Silk, Cotton |

| Copper Sulfate | Can produce greens and blues | Good fastness | Not as common due to environmental concerns |

| Tin (Stannous) Chloride | Brightens colors significantly | Can damage fibers researchgate.net | Wool, Silk |

The textile industry is a major consumer of water and producer of highly polluted wastewater containing dyes and other chemicals. researchgate.net Aluminum sulfate is an effective coagulant for treating this effluent. researchgate.net When added to textile wastewater, the aluminum ions neutralize the charge of suspended particles, such as dye molecules. alumsulphate.com This destabilization causes the particles to aggregate into larger flocs, which can then be removed through sedimentation or filtration. alumsulphate.com

Studies have demonstrated the effectiveness of aluminum sulfate in removing color and reducing the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) from textile wastewater. One study showed that coagulation with aluminum sulfate removed 98% of dyes, and reduced TOC and COD by 50% and 40%, respectively. researchgate.net The effectiveness of the treatment is often pH-dependent, with optimal results for certain dyes being achieved under alkaline conditions. hilarispublisher.comtaylors.edu.my For example, research has shown that a coagulant mixture including aluminum sulfate at an optimal pH of 9 can reduce the COD concentration of dyestuff industrial waste by over 90%. taylors.edu.my

Interactive Table: Performance of Aluminum Sulfate in Textile Wastewater Treatment

| Pollutant | Removal Efficiency | Reference |

|---|---|---|

| Dyes | 98% | researchgate.net |

| Color | 89 ± 2% (fresh alum) | hilarispublisher.com |

| Chemical Oxygen Demand (COD) | 40% | researchgate.net |

| Chemical Oxygen Demand (COD) | 90.04% (with PAC at pH 9) | taylors.edu.my |

| Total Organic Carbon (TOC) | 50% | researchgate.net |

Applications in Construction Materials

Beyond paper and textiles, aluminum sulfate is finding applications in the construction sector, where it contributes to the properties of building materials like concrete. alumsulphate.com It can be used as an accelerator to speed up the setting time of concrete. alumsulphate.com This is particularly advantageous in cold weather conditions or when rapid construction schedules are required. alumsulphate.com

Role as a Waterproofing Agent in Concrete

Aluminum sulfate tetradecahydrate is incorporated into concrete mixtures to enhance their resistance to water penetration. lerochem.eu Its function as a waterproofing additive stems from its chemical reactions within the cement paste, which lead to a more consolidated and less permeable final structure. researchgate.netgoogle.com

Curing Acceleration in Cementitious Systems

One of the most significant applications of aluminum sulfate tetradecahydrate in construction is as a set accelerator for concrete and shotcrete. bisleyinternational.comunizwa.edu.om It is a key component in many alkali-free accelerators, which are favored for their low contamination potential and improved worker safety. researchgate.netzbaqchem.com The addition of aluminum sulfate to a cement mix significantly shortens the setting time, allowing the concrete to harden more rapidly. researchgate.netbisleyinternational.com

The accelerating mechanism involves the dissociation of aluminum sulfate in the cement paste into aluminum (Al³⁺) and sulfate (SO₄²⁻) ions. researchgate.net These ions react with calcium hydroxide (B78521) (a product of cement hydration) to form ettringite (AFt) and aluminum hydroxide. bisleyinternational.comresearchgate.net The rapid formation of ettringite crystals is a primary driver of the accelerated hardening process. researchgate.netresearchgate.net This is particularly beneficial in applications like shotcrete, where a quick set is essential. bisleyinternational.com

The use of aluminum sulfate has a pronounced effect on the strength development of concrete. It significantly enhances the early compressive strength, which is critical for fast-paced construction projects. researchgate.netbisleyinternational.comresearchgate.net However, studies have shown that this can be accompanied by a reduction in the long-term (e.g., 28-day) strength. researchgate.netunizwa.edu.omresearchgate.net The presence of sulfate ions promotes the formation of ettringite, which contributes to early strength but can lead to a less refined pore structure and potentially lower ultimate strength compared to unaccelerated cement. researchgate.netmdpi.com

| Property | Effect | Mechanism/Observation | References |

|---|---|---|---|

| Setting Time | Sharply shortened | The setting time decreases significantly as the dosage of aluminum sulfate increases from 0% to 6%. Quick setting can occur at dosages above 9%. | researchgate.net |

| Early Compressive Strength (1-7 days) | Increased | A 3% dosage increased 1-day strength by 36.4%. The early strength is improved due to the accelerated formation of ettringite. | researchgate.netresearchgate.net |

| Late Compressive Strength (28 days) | Decreased | A 3% dosage decreased 28-day strength by 8.3%. The later strength is often weakened. | researchgate.netresearchgate.net |

| Fluidity | Reduced | The addition of aluminum sulfate generally reduces the fluidity of the cement paste. | researchgate.net |

| Hydration Products | Altered morphology | Promotes the formation of ettringite (AFt) by reacting with calcium hydroxide. It accelerates the hydration of tricalcium aluminate (C₃A). | researchgate.netresearchgate.netmdpi.comnih.gov |

Latent Heat Storage Materials Research

Aluminum sulfate hydrates are investigated as potential phase change materials (PCMs) for thermal energy storage. These materials absorb and release large amounts of latent heat during their phase transitions (e.g., from solid to liquid) at a relatively constant temperature, making them suitable for applications like waste heat recovery and solar energy storage. google.comcip.com.cn

Formulation and Thermal Performance

Aluminum sulfate can exist in numerous hydrated forms (Al₂(SO₄)₃·xH₂O), with research exploring hydrates containing between 14 and 20 moles of water for latent heat storage. google.comgoogle.com While data specifically for the tetradecahydrate (14H₂O) is limited, studies on closely related hydrates provide insight into its potential thermal properties. For instance, aluminum sulfate octadecahydrate (18H₂O) is described as an incongruently melting salt hydrate (B1144303) with a melting temperature of approximately 88°C. google.com

The thermal performance of these hydrates is characterized by their phase change temperature and latent heat of fusion. The enthalpy of fusion for aluminum sulfate heptadekahydrate (17H₂O) has been calculated at 120.5 ± 1.0 kJ/mol, which corresponds to a high storage capacity of approximately 183 J/g. google.com However, the thermal decomposition of these hydrates is a critical factor. Studies on aluminum sulfate tetradecahydrate show it undergoes an exothermic transition related to dehydration at around 400°C. researchgate.net The complete decomposition of aluminum sulfate to alumina (B75360) generally begins at temperatures around 800°C. kashanu.ac.ir

| Hydrate | Property | Value | References |

|---|---|---|---|

| Aluminum Sulfate Heptadekahydrate (17H₂O) | Enthalpy of Fusion | ~183 J/g | google.com |

| Aluminum Sulfate Octadecahydrate (18H₂O) | Melting Temperature | ~88 °C | google.com |

| Aluminum Sulfate Tetradecahydrate (14H₂O) | Dehydration Event | Exothermic transition ~400°C | researchgate.net |

Supercooling Behavior and Nucleating Agents

A significant challenge in the practical application of salt hydrate PCMs, including aluminum sulfate hydrates, is their tendency to supercool. cip.com.cn Supercooling is a phenomenon where the material cools below its freezing point without solidifying, which hinders the timely release of stored latent heat. Another issue is phase separation, which occurs in incongruently melting salt hydrates and can lead to a progressive loss of energy storage capacity over repeated thermal cycles. google.comnih.gov

To mitigate these problems, additives such as nucleating agents and thickeners are incorporated into the PCM formulation. google.comresearchgate.net Nucleating agents provide sites for crystal growth to begin, thereby reducing the degree of supercooling. google.com While specific research on nucleating agents for aluminum sulfate tetradecahydrate is not extensively detailed in the provided results, studies on similar hydrated salt systems offer valuable insights. For example, in research on aluminum ammonium (B1175870) sulfate dodecahydrate, various salts like potassium aluminum sulfate (KAl(SO₄)₂·12H₂O), magnesium chloride hexahydrate (MgCl₂·6H₂O), and calcium chloride dihydrate (CaCl₂·2H₂O) have been tested as nucleating agents to improve supercooling behavior. researchgate.net These types of additives are crucial for ensuring the long-term stability and reliable performance of aluminum sulfate-based latent heat storage systems. google.comcip.com.cn

Investigations in Soil and Agricultural Chemistry

Soil pH Modification and its Hydrolytic Basis

Aluminum sulfate (B86663) tetradecahydrate is a chemical compound utilized in agriculture and horticulture to lower the pH of alkaline soils. alumsulphate.comoldcobblersfarm.commasda.com.sg When dissolved in water, aluminum sulfate undergoes hydrolysis, a chemical reaction that results in the formation of aluminum hydroxide (B78521) and sulfuric acid. alumsulphate.commasda.com.sg This production of sulfuric acid is what directly leads to a decrease in the soil's pH, making it more acidic. alumsulphate.commasda.com.sg The chemical equation for this hydrolysis reaction can be represented as:

Al₂(SO₄)₃ + 6H₂O ⇌ 2Al(OH)₃ + 3H₂SO₄ alumsulphate.com

The sulfuric acid then dissociates, releasing hydrogen ions (H⁺) into the soil solution, which is the fundamental basis for the reduction in pH. alumsulphate.comquora.com

This acidification process is particularly beneficial for acid-loving plants such as azaleas, rhododendrons, and blueberries, which require a lower soil pH to thrive. oldcobblersfarm.com In alkaline soils, high pH levels can restrict the availability of essential micronutrients. alumsulphate.com By lowering the soil pH, aluminum sulfate helps to make these nutrients more soluble and thus more accessible for plant uptake. alumsulphate.comvaludor.com

The effectiveness of aluminum sulfate in modifying soil pH is influenced by several factors, including the initial soil pH, soil type, and buffering capacity of the soil. It is important to test the soil pH before application to determine the appropriate amount of aluminum sulfate needed. ck12.org

The following table illustrates the effect of different levels of aluminum sulfate application on soil pH:

| Aluminum Sulfate Application Rate | Resulting Soil pH | Percentage Decrease from Control |

|---|---|---|

| A0 (0 mg ha⁻¹) | 8.3 | 0% |

| A1 (1.8 mg ha⁻¹) | 7.7 | 7.2% |

| A2 (3.6 mg ha⁻¹) | 7.2 | 13.3% |

| A3 (7.2 mg ha⁻¹) | 6.6 | 20.5% |

Data sourced from a study on degraded soil, illustrating the impact of increasing levels of alum (aluminum sulfate) on soil pH. researchgate.net

Influence on Nutrient Availability and Plant Interactions (e.g., Aluminum-Induced Color Changes)

Conversely, in highly acidic soils (pH < 5.0), aluminum itself can become toxic to many plants. mdpi.comnih.gov High concentrations of soluble aluminum (Al³⁺) can inhibit root growth and interfere with the uptake of essential nutrients like calcium and magnesium. mdpi.comcropaia.com

One of the most well-known plant interactions with aluminum is the color change observed in the flowers of Hydrangea macrophylla. uga.eduamericanscientist.org The color of hydrangea flowers is dependent on the presence of aluminum ions (Al³⁺) in the plant. americanscientist.orghistoriclondontown.org In acidic soils (pH 5.5 or lower), aluminum is more available for the plant to absorb. uga.edu This absorbed aluminum interacts with pigments in the flower petals, called delphinidin-3-monoglucoside, causing them to turn blue. historiclondontown.orgresearchgate.net In alkaline soils (pH 7.0 or higher), aluminum is less available, and the flowers will be pink or red. uga.eduamericanscientist.org By applying aluminum sulfate to the soil, gardeners can lower the pH and provide the necessary aluminum to induce a blue flower color. uga.edu

The following table summarizes the relationship between soil pH, aluminum availability, and hydrangea flower color:

| Soil pH | Aluminum Availability | Hydrangea Flower Color |

|---|---|---|

| 5.5 or lower | High | Blue uga.edu |

| 6.0 to 7.0 | Moderate | Purple or a mix of pink and blue marthastewart.com |

| 7.0 or higher | Low | Pink or Red uga.edu |

Research has shown that a threshold of approximately 40 micrograms of aluminum per gram of fresh sepal is needed to cause the sepals of H. macrophylla to turn blue. americanscientist.orgresearchgate.net

Advanced Analytical Methodologies for Aluminum Sulfate Tetradecahydrate Research

Spectroscopic Techniques for Structural and Compositional Analysis

Spectroscopic methods are instrumental in elucidating the structural and compositional makeup of aluminum sulfate (B86663) tetradecahydrate and its interactions in aqueous solutions.

X-ray Crystallography : This technique is fundamental for determining the precise three-dimensional arrangement of atoms within the crystalline structure of aluminum sulfate. For instance, anhydrous aluminum sulfate (Al₂(SO₄)₃) crystallizes in the trigonal R̅3 space group. In this structure, aluminum (Al³⁺) ions are bonded to six oxygen (O²⁻) atoms, forming AlO₆ octahedra that share corners with SO₄ tetrahedra materialsproject.org.

Terahertz Time-Domain Spectroscopy (THz-TDS) : THz-TDS has been employed to study additives like potassium aluminum sulfate dodecahydrate. Research has shown that it has distinct characteristic absorption peaks in the THz band, which can be used for both qualitative and quantitative analysis researchgate.net.

UV-Visible Spectroscopy : This method is widely used to quantify the removal of certain contaminants from water. For example, a UV spectrophotometer can measure the absorbance of water at a wavelength of 254 nm (UV₂₅₄) to assess the removal of natural organic matter (NOM) after coagulation nih.gov. Furthermore, to analyze the concentration of aluminum ions (Al³⁺) in a solution, a dye such as aluminon (B213107) can be added. This dye forms a colored complex with Al³⁺, and the absorbance of this complex can be measured at a specific wavelength (around 525 nm) to determine the aluminum concentration truman.edu.

A study analyzing the Al³⁺:aluminon complex demonstrated a linear relationship between the concentration of Al³⁺ and the absorbance measured, which is essential for quantitative analysis truman.edu.

Turbidimetric and Chemical Oxygen Demand (COD) Measurements

Turbidity and Chemical Oxygen Demand (COD) are critical parameters for evaluating the performance of aluminum sulfate tetradecahydrate in water purification.